Cas no 151775-05-2 (3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide)

3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
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- 3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide
- 3-methyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine
- Allyl-(3-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine
- N-allyl-3-methyltetrahydrothiophen-3-amine 1,1-dioxide(SALTDATA: HCl)
- 3-methyl-3-(prop-2-enylamino)thiolane-1,1-dione
- CHEMBRDG-BB 4011821
- IFLAB-BB F1294-0166
- N-ALLYL-3-METHYLTETRAHYDROTHIOPHEN-3-AMINE 1,1-DIOXIDE
- ALLYL-(3-METHYL-1,1-DIOXO-TETRAHYDRO-1,6-THIOPHEN-3-YL)-AMINE
- ALLYL-(3-METHYL-1,1-DIOXO-TETRAHYDRO-1LAMBDA6-THIOPHEN-3-YL)-AMINE
- Allyl-(3-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)amine
- Enamine_005631
- AKOS016043865
- Oprea1_573042
- BGA77505
- 3-Methyl-3-[(prop-2-en-1-yl)amino]-1lambda~6~-thiolane-1,1-dione
- STL298397
- HMS1409P21
- Oprea1_006230
- 3-METHYL-3-(PROP-2-EN-1-YLAMINO)-1??-THIOLANE-1,1-DIONE
- AKOS000301762
- 151775-05-2
- 3-methyl-N-(prop-2-en-1-yl)tetrahydrothiophen-3-amine 1,1-dioxide
- DTXSID70385270
- 3-(Allylamino)-3-methyltetrahydrothiophene1,1-dioxide
- AG-690/11959378
- N-allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide
-
- MDL: MFCD00466654
- Inchi: InChI=1S/C8H15NO2S/c1-3-5-9-8(2)4-6-12(10,11)7-8/h3,9H,1,4-7H2,2H3
- InChI Key: ORJPJRJOQNUOPX-UHFFFAOYSA-N
- SMILES: C=CCNC1(C)CCS(=O)(=O)C1
Computed Properties
- Exact Mass: 189.08200
- Monoisotopic Mass: 189.08234989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 54.55000
- LogP: 1.81090
3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-326137-500mg |
Allyl-(3-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine, |
151775-05-2 | 500mg |
¥1955.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-326137-500 mg |
Allyl-(3-methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-amine, |
151775-05-2 | 500MG |
¥1,955.00 | 2023-07-11 |
3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide Related Literature
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Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
Additional information on 3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide
3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide: A Comprehensive Overview
The compound 3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide, identified by the CAS number 151775-05-2, is a unique sulfur-containing heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its versatile structure and promising properties, which have been explored in recent studies.
The molecular structure of 3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide consists of a tetrahydrothiophene ring with two oxygen atoms at the 1-position and substituents at the 3-position: an allyl amino group and a methyl group. This configuration imparts the compound with unique electronic and steric properties, making it suitable for various reactions and applications.
Recent research has focused on the synthesis and characterization of this compound, highlighting its stability and reactivity under different conditions. Studies have demonstrated that the presence of the allyl amino group enhances the compound's ability to participate in nucleophilic reactions, while the methyl group contributes to its hydrophobicity, which is advantageous in certain drug delivery systems.
In terms of applications, 3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide has shown promise in the field of medicinal chemistry. Its sulfur-containing ring structure is known to exhibit bioactive properties, making it a potential candidate for drug development. Researchers have explored its anti-inflammatory and antioxidant activities, which could lead to novel therapeutic agents.
Moreover, this compound has been investigated for its role in catalysis. The tetrahydrothiophene dioxide moiety acts as a stabilizing agent in certain catalytic systems, enhancing reaction efficiency and selectivity. This property has implications for industrial processes where precise control over reaction conditions is crucial.
The synthesis of 3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide involves a multi-step process that includes alkylation and oxidation reactions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for large-scale production.
In conclusion, 3-(Allylamino)-3-methyltetrahydrothiophene 1,1-dioxide (CAS No.: 151775-05-2) is a versatile compound with a wide range of potential applications in chemistry and pharmacology. Its unique structure and properties continue to be explored by researchers worldwide, paving the way for innovative uses in various industries.
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